molecular formula C20H29NO2 B1208116 Bremazocine CAS No. 83829-76-9

Bremazocine

Cat. No.: B1208116
CAS No.: 83829-76-9
M. Wt: 315.4 g/mol
InChI Key: ZDXGFIXMPOUDFF-DIAVIDTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bremazocine is a potent κ-opioid receptor agonist related to pentazocine. It is known for its powerful and long-lasting analgesic and diuretic effects. Remarkably, it has 200 times the activity of morphine but does not exhibit addictive properties or respiratory depression .

Chemical Reactions Analysis

Bremazocine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bremazocine has a wide range of scientific research applications:

Mechanism of Action

Bremazocine exerts its effects primarily through its action on κ-opioid receptors. It binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic and diuretic effects. The molecular targets include G-protein-coupled receptors, which mediate the downstream effects of this compound .

Comparison with Similar Compounds

Bremazocine is unique among κ-opioid receptor agonists due to its high potency and lack of addictive properties. Similar compounds include:

This compound stands out due to its potent analgesic effects without the common side effects associated with other opioids.

Biological Activity

Bremazocine is a synthetic compound classified as a kappa-opioid receptor agonist, notable for its potent analgesic and diuretic properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily acts on the kappa-opioid receptors (KOR), which are a subtype of opioid receptors involved in pain modulation and other physiological processes. The activation of KOR by this compound leads to various biological effects, including analgesia and diuresis. Its potency as an analgesic is reported to be three to four times greater than that of morphine in animal models, as evidenced by hot plate and tail flick tests .

Table 1: Comparison of Analgesic Potency

CompoundAnalgesic Potency (relative to morphine)
This compound3-4 times more potent
Morphine1 (baseline)

Pharmacological Effects

  • Analgesia : this compound exhibits significant analgesic effects without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression and dependence. However, it does induce dysphoria, which limits its clinical applications .
  • Diuresis : The compound has been shown to produce a pronounced diuretic effect, primarily mediated by central nervous system mechanisms rather than peripheral actions .
  • Psychotomimetic Effects : this compound can cause disturbances in perception and body image, including depersonalization and derealization, which are significant considerations for its therapeutic use .

Case Study 1: Analgesic Efficacy

In a study involving non-human primates, this compound was administered to evaluate its analgesic efficacy compared to traditional opioids. Results indicated that while this compound provided effective pain relief, subjects exhibited signs of dysphoria rather than euphoria, differentiating it from morphine .

Case Study 2: Diuretic Action

Research conducted on cynomolgus monkeys demonstrated that this compound significantly reduced intraocular pressure and altered aqueous humor dynamics, suggesting potential applications in treating glaucoma .

Tolerance and Dependence

Repeated administration of this compound leads to tolerance regarding its analgesic effects. Despite its efficacy, the absence of physical dependence liability makes it an intriguing candidate for further research in pain management and addiction therapy. Studies indicate that this compound can reduce self-administration of ethanol and cocaine in animal models, highlighting its potential role in addiction treatment .

Potential Therapeutic Applications

  • Pain Management : Given its potent analgesic properties without the severe side effects typical of mu-opioids.
  • Addiction Therapy : Its ability to decrease substance self-administration suggests a role in treating alcohol and drug dependencies.
  • Ocular Hypertension Treatment : The diuretic effect may offer therapeutic avenues for managing conditions like glaucoma.

Properties

CAS No.

83829-76-9

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

(9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20?/m1/s1

InChI Key

ZDXGFIXMPOUDFF-DIAVIDTQSA-N

SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

Isomeric SMILES

CCC12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O

Synonyms

2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan
bremazocine
bremazocine hydrochloride, (+-)-isomer
bremazocine hydrochloride, (2R)-isomer
bremazocine, (+-)-isomer
bremazocine, (2S)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.